molecular formula C12H14N2OS B5467046 3,5-dimethyl-1-(phenylcarbonothioyl)-4,5-dihydro-1H-pyrazol-5-ol

3,5-dimethyl-1-(phenylcarbonothioyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B5467046
M. Wt: 234.32 g/mol
InChI Key: LTTLECARTGXYAT-UHFFFAOYSA-N
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Description

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

The synthesis of pyrazoles often involves the reaction of hydrazines with 1,3-diketones . For example, 3,5-dimethylpyrazole can be synthesized by the condensation of acetylacetone and hydrazine .


Molecular Structure Analysis

The structure of pyrazoles is characterized by a five-membered ring containing two nitrogen atoms. In the parent pyrazole, the nitrogen atoms are adjacent, leading to a structure that exhibits tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions with metal ions. For example, a cobalt (II) iodide complex with bis (3,5-dimethyl-1H-pyrazol-1-yl)methane (L) CoLI2 has been synthesized, and its single crystals have been obtained .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary widely depending on the specific compound. For example, 3,5-dimethylpyrazole is a white solid that dissolves well in polar organic solvents .

Mechanism of Action

The mechanism of action of pyrazoles can vary depending on the specific compound and its biological target. For example, some pyrazoles have been found to inhibit the activity of certain enzymes, such as cAMP-specific 3’,5’-cyclic phosphodiesterase 4D .

Safety and Hazards

The safety and hazards associated with pyrazoles can vary depending on the specific compound. For example, potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Pyrazoles are being extensively studied for their potential applications in various fields, including medicinal chemistry and materials science. Future research will likely continue to explore the synthesis, properties, and applications of new pyrazole derivatives .

properties

IUPAC Name

(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)-phenylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-9-8-12(2,15)14(13-9)11(16)10-6-4-3-5-7-10/h3-7,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTLECARTGXYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C)O)C(=S)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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